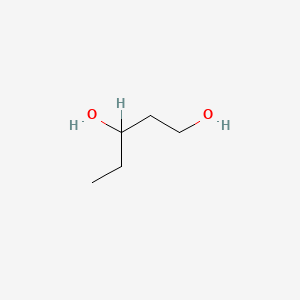

1,3-Pentanediol

Overview

Description

Synthesis Analysis

The synthesis of 1,3-Pentanediol often involves biorenewable sources. For example, a notable process involves the conversion of furfural to 1,5-Pentanediol, utilizing dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions, with an 84% yield from furfural being achieved through this method (Brentzel, Barnett, Huang, Maravelias, Dumesic, & Huber, 2017). This synthesis route is preferred economically over direct hydrogenolysis methods.

Molecular Structure Analysis

The molecular structure of derivatives of 1,3-Pentanediol, such as 1,5-Pentanediol, has been studied through methods like X-ray analysis, revealing the crystal and molecular structure details. For instance, the crystal structure of DL-3-Chloro-2,4-pentanediol has been determined, showcasing a triclinic crystal system with specific conformation and intermolecular hydrogen bonding (KuribayashiShunsuke, 1975).

Chemical Reactions and Properties

1,3-Pentanediol and its derivatives undergo various chemical reactions that are pivotal in synthesizing polymers. For instance, aliphatic-aromatic copolyesters have been synthesized from biobased 1,5-Pentanediol and diacids via melt polycondensation, demonstrating the monomer's versatility in forming materials with varying thermo-mechanical properties (Lu, Wu, & Li, 2017).

Physical Properties Analysis

The physical properties of 1,3-Pentanediol derivatives, such as thermal stability and crystallizability, significantly influence their application in material science. The thermal decomposition stages, crystallizability, and melting temperatures of polyesters derived from 1,5-Pentanediol have been thoroughly investigated, highlighting the material's potential in creating durable and stable polymeric products (Lu, Li, Zhou, Wu, & Li, 2019).

Chemical Properties Analysis

The chemical properties of 1,3-Pentanediol, including its reactivity and interactions with other compounds, are essential for its utilization in various applications. Studies have explored its chemoselective hydrogenolysis and the impact of modifying agents on reaction efficiency and yield, demonstrating its versatility as a chemical intermediate (Koso, Furikado, Shimao, Miyazawa, Kunimori, & Tomishige, 2009).

Scientific Research Applications

Chemical Intermediate and Polymer Production 1,5-Pentanediol, a related compound, serves as a critical chemical intermediate used in producing various products like polyurethane, polyester, plastifiers, inks, and paints. Its production technology is mastered by a few companies globally, indicating its industrial importance and application in material science (Hen Jun-hai, 2007).

Catalytic Hydrogenation in Biomass Conversion Bimetallic NiFe-based catalysts play a significant role in converting biomass-derived furfural into pentanediols, including 1,5-pentanediol. This transformation is crucial for synthesizing fine chemicals sustainably (Yuewen Shao et al., 2021).

Catalysis and Nanotechnology Ultrathin lamellar Eu2O3 nanocrystals, vital in nanotechnology, utilize 1,5-pentanediol as a capping and structure directing agent. These structures exhibit quantum size effects due to their thinness, highlighting 1,5-pentanediol's role in advanced material synthesis (Y. Zhong et al., 2013).

Bioactive Compound Extraction Alkanediols, including 1,5-pentanediol, are studied as alternative solvents for extracting phytochemicals from plants, exemplifying their application in botanical extractions and natural product chemistry (Vanessa Vieira et al., 2020).

Synthesis of Aliphatic-Aromatic Copolyesters Biobased 1,5-pentanediol is utilized as a diol monomer in synthesizing aliphatic-aromatic copolyesters. Its incorporation into polyesters exemplifies its role in developing sustainable and biodegradable plastics (Jing-Ying Lu et al., 2019).

Microbial Conversion for Industrial Chemicals Engineering pathways in Escherichia coli have been developed for the production of 1,3-diols, including 1,3-pentanediol. This showcases its potential in biotechnological applications and renewable chemical production (N. Kataoka et al., 2017).

Application in Food Industry Synthesis of flavors like cyclic carbonates using 1,3-pentanediol derivatives demonstrates its application in flavor chemistry, particularly in the food industry (Liu Sa, 2001).

Biomass Conversion Process 1,5-Pentanediol production from biomass-derived furfural through multiple steps involving hydrogenation, dehydration, and hydration, highlights its role in sustainable chemistry and green processes (Kefeng Huang et al., 2017).

Transdermal Drug Delivery Systems The use of 1,2-pentanediol in enhancing the transdermal penetration of drugs, like caffeine in pig skin models, points to its application in pharmaceutical formulations and drug delivery systems (L. Duracher et al., 2009).

Safety And Hazards

When handling 1,3-Pentanediol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Relevant Papers

The construction of a synthetic metabolic pathway for the production of 1,3-propanediol from glucose is described in a paper published in Scientific Reports . Another paper in Nature Communications discusses the biosynthesis of structurally diverse diols .

properties

IUPAC Name |

pentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOPINZRYMFPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953678 | |

| Record name | Pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Pentanediol | |

CAS RN |

3174-67-2 | |

| Record name | 1,3-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PENTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAJ73A2WR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

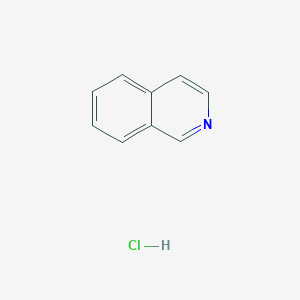

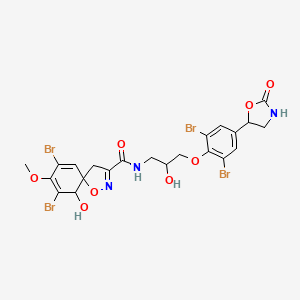

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)

![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1222819.png)

![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)